molecular formula C17H20N6O2 B2563899 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide CAS No. 872591-21-4

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide

Cat. No.: B2563899
CAS No.: 872591-21-4
M. Wt: 340.387
InChI Key: JDVVSFSJBKGOLK-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core (triazole and pyrimidine rings) with a 3,5-dimethylphenyl substituent at position 3 and an N-propylacetamide group at position 4. Its molecular formula is C₁₈H₂₀N₆O₂, with a molecular weight of 360.40 g/mol.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-4-5-18-14(24)9-22-10-19-16-15(17(22)25)20-21-23(16)13-7-11(2)6-12(3)8-13/h6-8,10H,4-5,9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVVSFSJBKGOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common method involves the cyclization of appropriate precursors under reflux conditions with acetic anhydride and pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Scientific Research Applications

The applications of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide span various fields:

Oncology

This compound exhibits potential as an anticancer agent. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound possesses broad-spectrum antimicrobial properties. It is being studied for its efficacy against various bacterial and fungal strains.

Antiviral Properties

There is ongoing research into the antiviral capabilities of this compound. Its structural features suggest potential interactions with viral enzymes or receptors.

Medicinal Chemistry

As a building block in drug design, this compound can be modified to create new derivatives with enhanced biological activity or selectivity for specific targets.

Case Studies

Several studies have explored the efficacy and applications of triazolopyrimidine derivatives similar to this compound:

Study on Anticancer Efficacy

A recent study demonstrated that derivatives of triazolopyrimidine exhibited IC50 values in the low micromolar range against various cancer cell lines. The specific derivative related to this compound showed an IC50 value of 0.87 μM against MGC-803 gastric cancer cells.

Screening for Antimicrobial Properties

In vitro testing revealed that the compound displayed significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound and the patent-derived molecule share the triazolo[4,5-d]pyrimidine core, which is associated with enhanced metabolic stability and binding affinity compared to thiazolo- or oxazolo-pyrimidines .
  • Substituent Effects: The 3,5-dimethylphenyl group in the target compound may improve lipophilicity and membrane permeability relative to the polar 2-hydroxyethoxycyclopentane in .

Crystallographic and Stability Insights

  • Crystal Packing: The thiazolo-pyrimidine analog crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465°.
  • Triazolopyrimidine Derivatives: The patent compound emphasizes pharmaceutical solid forms, suggesting that triazolopyrimidines with bulky substituents (e.g., cyclopropylamino) can be engineered for enhanced bioavailability—a strategy applicable to the target molecule.

Research Findings and Implications

Pharmacological Potential: Triazolopyrimidines (target compound and ) are prioritized in drug discovery due to their dual heterocyclic system, which mimics purine bases and inhibits kinases or viral polymerases .

Structural Optimization : The N-propylacetamide group in the target compound may confer protease resistance compared to the ethyl ester in , which is prone to hydrolysis.

Safety Considerations : The oxazolo-pyrimidine’s hazards underscore the importance of substituent-driven toxicity profiling for the target molecule.

Biological Activity

The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a complex organic molecule belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N6O2
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 893922-99-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors that play critical roles in cell proliferation and survival. Notably:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Apoptosis Induction : It activates apoptotic pathways by modulating proteins such as Bax and Bcl-2 and increasing caspase activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MGC-803 (IC50 = 0.87 μM) and others with IC50 values ranging from 1.42 to 6.52 μM .
  • Mechanistic Insights : The anticancer activity is mediated through apoptosis induction and cell cycle disruption. For example:
    • Increased levels of active caspase-3 were observed in treated cells.
    • The compound also upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

  • Broad-Spectrum Efficacy : Preliminary evaluations suggest effectiveness against various bacterial strains and fungi.

Case Studies

Several case studies have explored the efficacy of triazolopyrimidine derivatives similar to this compound:

  • Study on Anticancer Efficacy :
    • Research indicated that derivatives with similar structures showed strong growth inhibition in solid tumors and significant apoptosis induction in leukemia cells .
    • A derivative exhibited a GI50 value of 6.15 µM against specific cancer types.
  • Screening for Antimicrobial Properties :
    • A library screening identified compounds with notable antibacterial activity against resistant strains .

Data Summary Table

PropertyValue
IUPAC Name2-[3-(3,5-dimethylphenyl)-7-oxo...
Molecular FormulaC19H22N6O2
Molecular Weight382.4 g/mol
CAS Number893922-99-1
Anticancer IC50 (MGC-803)0.87 μM
Antimicrobial ActivityBroad-spectrum

Q & A

Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from solvation effects or incomplete conformational sampling. Address this by: (i) Re-evaluating computational models with explicit solvent simulations (e.g., COSMO-RS). (ii) Performing free-energy perturbation (FEP) calculations to refine binding affinity predictions. (iii) Validating with orthogonal assays (e.g., SPR for binding kinetics) to cross-check computational SAR .

Q. What advanced statistical designs (e.g., Design of Experiments, DoE) are effective in optimizing reaction parameters?

  • Methodological Answer : Central Composite Design (CCD) or Box-Behnken matrices are ideal for multi-variable optimization (e.g., temperature, catalyst concentration, reaction time). For triazolo-pyrimidine synthesis, a 3-factor CCD reduced required experiments by 70% while identifying synergistic effects between solvent polarity and amine nucleophilicity .

Q. How does modifying the triazolo-pyrimidine core affect target binding and selectivity?

  • Methodological Answer : Substituents at the 3,5-dimethylphenyl and N-propyl positions influence steric and electronic interactions. For example:
  • 3,5-Dimethyl groups : Enhance hydrophobic interactions in enzyme pockets (e.g., kinase ATP sites).
  • N-Propyl chain : Adjusts solubility and off-target selectivity.
    Comparative molecular field analysis (CoMFA) of analogs with varied substituents (e.g., trifluoromethyl, cyclohexyl) quantifies these effects .

Q. What methodologies integrate high-throughput screening with mechanistic studies for this compound?

  • Methodological Answer : Combine fragment-based screening (e.g., X-ray crystallography of protein-ligand complexes) with kinetic profiling (e.g., stopped-flow spectroscopy). For triazolo-pyrimidines, parallel synthesis of derivatives (e.g., 26–36 in ) followed by phenotypic screening in disease models (e.g., cancer cell lines) identifies hits for mechanistic follow-up (e.g., target deconvolution via CRISPR-Cas9 knockouts) .

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